3-bromo-2-chlorobenzene-1-sulfonamide
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Overview
Description
3-bromo-2-chlorobenzene-1-sulfonamide is an organic compound that contains both halogen and sulfonamide groups. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chlorobenzene-1-sulfonamide typically involves the reaction of 3-bromo-2-chlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-chlorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of sulfonamide derivatives .
Scientific Research Applications
3-bromo-2-chlorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The halogen atoms (bromine and chlorine) can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-chlorobenzene: Similar in structure but lacks the sulfonamide group.
2-chlorobenzenesulfonamide: Similar in structure but lacks the bromine atom.
3-bromobenzenesulfonamide: Similar in structure but lacks the chlorine atom.
Uniqueness
3-bromo-2-chlorobenzene-1-sulfonamide is unique due to the presence of both halogen atoms (bromine and chlorine) and the sulfonamide group.
Properties
CAS No. |
1261678-72-1 |
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Molecular Formula |
C6H5BrClNO2S |
Molecular Weight |
270.5 |
Purity |
95 |
Origin of Product |
United States |
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